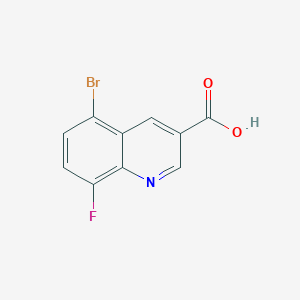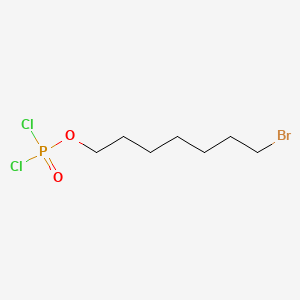
7-Bromoheptyl Phosphorodichloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromoheptyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of a bromine atom attached to a heptyl chain and two chlorine atoms attached to a phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoheptyl Phosphorodichloridate typically involves the reaction of 7-bromoheptanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction scheme is as follows:
Starting Material: 7-bromoheptanol
Reagent: Phosphorus oxychloride
Conditions: Anhydrous environment, typically under nitrogen or argon atmosphere
Procedure: The 7-bromoheptanol is added dropwise to phosphorus oxychloride with constant stirring. The reaction mixture is then heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
7-Bromoheptyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The phosphorus center can undergo oxidation or reduction, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain anhydrous conditions.
Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reaction.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphorodichloridates can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid derivatives and 7-bromoheptanol.
科学研究应用
7-Bromoheptyl Phosphorodichloridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organophosphorus compounds.
Materials Science: The compound is used in the preparation of phosphorus-containing polymers and materials with flame-retardant properties.
Biological Studies: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicinal Chemistry: The compound is explored for its potential use in the development of new pharmaceuticals, particularly those targeting enzymes that interact with phosphorus-containing substrates.
作用机制
The mechanism of action of 7-Bromoheptyl Phosphorodichloridate involves the interaction of the phosphorus center with nucleophilic sites on target molecules. The compound can form covalent bonds with nucleophiles, leading to the modification of the target molecule. This mechanism is particularly relevant in biological systems where the compound can modify proteins or nucleic acids, affecting their function.
相似化合物的比较
Similar Compounds
7-Bromoheptyl Carbamate: This compound has a similar heptyl chain with a bromine atom but contains a carbamate group instead of a phosphorodichloridate group.
7-Bromoheptyl Phosphate: Similar to 7-Bromoheptyl Phosphorodichloridate but with a phosphate group instead of phosphorodichloridate.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of both the bromine atom and the phosphorus center. This dual reactivity makes it a versatile reagent in organic synthesis and materials science.
属性
分子式 |
C7H14BrCl2O2P |
|---|---|
分子量 |
311.97 g/mol |
IUPAC 名称 |
1-bromo-7-dichlorophosphoryloxyheptane |
InChI |
InChI=1S/C7H14BrCl2O2P/c8-6-4-2-1-3-5-7-12-13(9,10)11/h1-7H2 |
InChI 键 |
QNUXPMHIPSRIII-UHFFFAOYSA-N |
规范 SMILES |
C(CCCOP(=O)(Cl)Cl)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13697801.png)

![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)
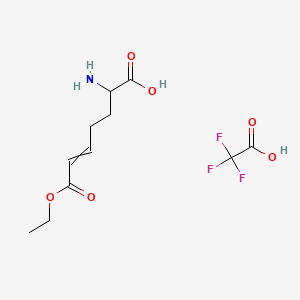

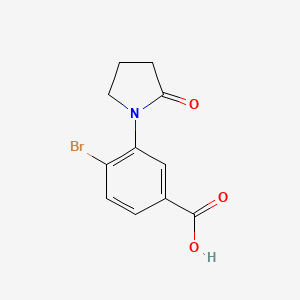
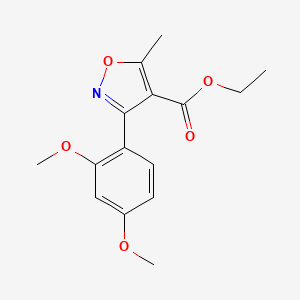
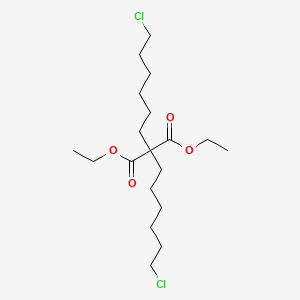

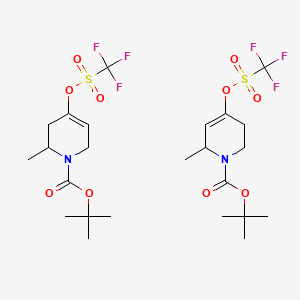
![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)
